
Iron(III) citrate hydrate, 18-20% Fe
Vue d'ensemble
Description
Iron(III) citrate hydrate, also known as ferric citrate hydrate, is a compound that is commonly used in laboratory settings . It is a brown to dark orange powder and provides a source of iron used in cell culture applications . It provides iron in a less toxic form than free iron salts .
Synthesis Analysis
Iron(III) citrate is a synthetic precursor for iron-containing compounds. It is commonly used to prepare Fe3O4 nanoparticles or Fe3O4 nanocomposites by hydrothermal methods and Fe2O3 materials by thermal decomposition and sol-gel processing .Molecular Structure Analysis
The empirical formula of Iron(III) citrate hydrate is C6H5FeO7 . Its molecular weight is 244.94 . The SMILES string representation of its structure is OC12CC(=O)OFeC1)OC2=O .Chemical Reactions Analysis
Iron(III) citrate is sensitive to light. Exposure to light, especially blue and ultraviolet, reduces the Fe3+ ion in ferric citrate to Fe2+ (ferrous) ion with concomitant oxidation of the carboxyl group adjacent to the hydroxyl, yielding carbon dioxide . This reaction plays an important role in plant metabolism .Physical And Chemical Properties Analysis
Iron(III) citrate hydrate is a dark orange-red brown solid . It is soluble in water but insoluble in most organics including alcohols . It has a concentration of 18-20% Fe .Applications De Recherche Scientifique
Iron(III) Citrate Speciation in Aqueous Solution
Iron(III) citrate plays a crucial role as an iron chelator in biological systems, including human plasma and plant xylem sap. Its complex speciation in aqueous solutions involves monoiron dicitrate species and dinuclear and trinuclear oligomeric complexes, influenced by pH and iron to citric acid molar ratios. This speciation is significant for understanding iron mobility and bioavailability in natural and physiological environments (Silva et al., 2009).
Iron in Marine Phytoplankton
Research has utilized iron(III) citrate for distinguishing between extracellular and intracellular iron in marine phytoplankton, offering insights into iron bioavailability in marine ecosystems. The inorganic reductant titanium (III), complexed with citrate, facilitates rapid dissolution of extracellular iron without harming the phytoplankton, which has implications for studying iron dynamics in marine biology (Hudson & Morel, 1989).
Adsorption Mechanisms on Iron(III) Hydroxide
The interaction between citrate ions and iron(III) hydroxide surfaces has been examined to elucidate the adsorption mechanisms and stability constants of surface complexes. This research is foundational for applications in wastewater treatment and environmental remediation, where iron(III) hydroxide can act as a sorbent for organic pollutants (Hmamou et al., 2021).
Chemistry of Iron(III) Citrate Complexes
Studies have also delved into the coordination chemistry of ferric citrate, revealing a variety of species that form under different conditions. This research underscores the complex's role in iron metabolism across bacteria, plants, and mammals, contributing to a deeper understanding of iron transport and storage mechanisms (Gautier-Luneau et al., 2005).
Reactive Iron(III) in Sediments
The bioavailability of Fe(III) to microbial communities in sediments has been studied, highlighting the role of iron(III) citrate in microbial iron reduction processes. This research has implications for biogeochemical cycling and the environmental fate of iron in natural systems (Hyacinthe et al., 2006).
Mécanisme D'action
Target of Action
Iron(III) citrate hydrate, also known as ferric citrate, primarily targets the iron and phosphate metabolism in organisms . It plays a crucial role in the regulation of blood iron levels, particularly in patients with chronic kidney disease undergoing dialysis .
Mode of Action
Ferric citrate forms complexes with the conjugate bases derived from citric acid . These complexes can solubilize iron compounds in the soil, providing a pathway for the absorption of ferric ions by various organisms . In medicine, ferric citrate acts by forming an insoluble compound with dietary phosphate, thus minimizing its uptake by the digestive system .
Biochemical Pathways
Ferric citrate contributes to the metabolism of iron by some organisms . It is involved in the iron transport and metabolism processes , which, when disturbed, can lead to malfunctions such as disrupted photosynthetic function, decreased growth, and reduced crop yield . It also plays a role in the photoreduction process, where iron is carried up from the roots as ferric citrate dissolved in the sap, and photoreduced in the leaves to iron(II) that can be transported into the cells .
Pharmacokinetics
The pharmacokinetics of ferric citrate involve its high solubility in water and low solubility in most organic compounds . It is sensitive to light, and exposure to blue and ultraviolet light can reduce the Fe3+ ion in ferric citrate to Fe2+ ion, yielding carbon dioxide .
Result of Action
The action of ferric citrate results in the regulation of iron and phosphate levels in the body . In the case of iron deficiency anemia, ferric citrate treatment can normalize the platelet count in all patients with high platelet count at baseline .
Action Environment
The action of ferric citrate is influenced by environmental factors such as light and pH. Exposure to light, especially blue and ultraviolet, reduces the Fe3+ ion in ferric citrate to Fe2+ ion . The speciation of iron in solutions is also dependent on the pH value . For instance, highly acidic conditions lead to a complete reduction of Fe, forming Fe2+ citrate and hexaaqua complexes in equal concentration .
Propriétés
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOMARYOAQYGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FeO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379662-88-0, 3522-50-7 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(2+) salt, hydrate (1:?:6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379662-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron(III) citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)

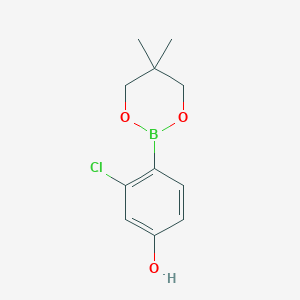

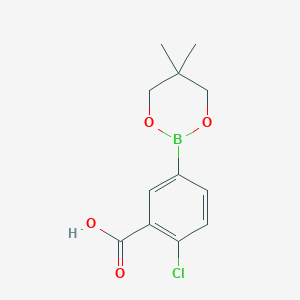
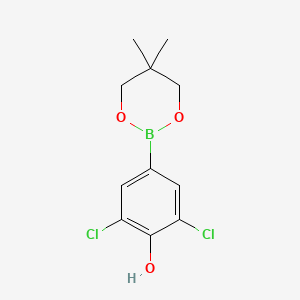
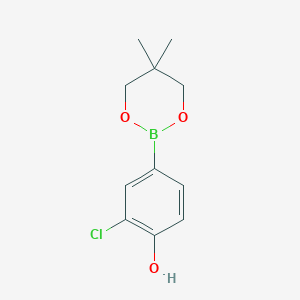
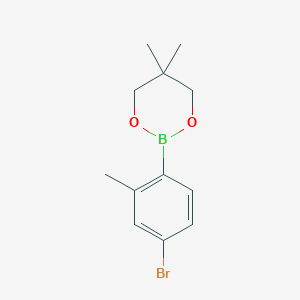
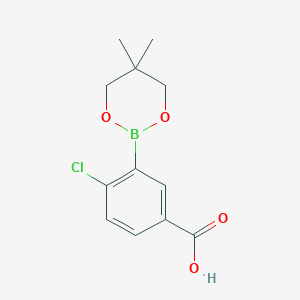


![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)